molecular formula C11H15IN2O3 B1466827 tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate CAS No. 1200132-06-4

tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate

Cat. No.: B1466827
CAS No.: 1200132-06-4
M. Wt: 350.15 g/mol
InChI Key: FSBITMHESFEWFE-UHFFFAOYSA-N
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Description

tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group at the 6th position, an iodine atom at the 4th position, and a carbamic acid tert-butyl ester group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form a hydrogen atom or substituted with other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of the iodine atom may result in the formation of hydrogen or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.

Medicine: In medicine, this compound has potential applications in drug discovery and development. Its unique structure may allow for the design of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for the production of high-value products.

Mechanism of Action

The mechanism of action of tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The methoxy and iodine groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is unique due to the specific combination of methoxy, iodine, and carbamic acid tert-butyl ester groups on the pyridine ring

Properties

IUPAC Name

tert-butyl N-(4-iodo-6-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-6-13-9(16-4)5-7(8)12/h5-6H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBITMHESFEWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5M in hexanes, 100 mL, 240 mmol) was added dropwise over 1 h to a cooled (−78° C.) mixture of tert-butyl-6-methoxypyridin-3-ylcarbamate (16 g, 71 mmol) and N,N,N′,N′-tetramethylethylenediamine (34 mL, 221 mmol) in diethyl ether (100 mL). The reaction was stirred at −78° C. for 30 minutes, then warmed to −20° C. and left stirring for 3 h. The reaction mixture was transferred via cannula over fifteen minutes to a cold (−78° C.) solution of 1-chloro-2-iodoethane (48 g, 243 mmol) in diethyl ether (50 mL). On complete addition, the reaction mixture was allowed to warm to room temperature and left stirring at this temperature for 16 h. The reaction was quenched with saturated aqueous ammonium chloride (30 mL) and water (200 mL) then extracted with ethyl acetate (2×100 mL). The combined organic layer was washed with saturated sodium sulfite (50 mL), 1N hydrochloric acid (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL) and brine (50 mL), dried over sodium sulfate, and evaporated to give a residue which was purified by flash chromatography (silica, 120 g column, ISCO, 0-40% ethyl acetate in hexanes) to afford the title compound as a white cyrstaline solid (18 g, 72%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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